

Technical Guide: Quinoline-3-Carbohydrazide

Molecular Architecture and Application

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Quinoline-3-carbohydrazide

CAS No.: 59282-61-0

Cat. No.: B3054276

[Get Quote](#)

Executive Summary

The **quinoline-3-carbohydrazide** scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its planar bicyclic aromatic core and a flexible, hydrogen-bond-rich carbohydrazide tail, this molecule serves as a critical pharmacophore for developing EGFR kinase inhibitors, antitubercular agents (targeting InhA), and antimicrobial Schiff bases.

This guide deconstructs the molecular anatomy of **quinoline-3-carbohydrazide**, detailing the causal links between its electronic properties and biological efficacy. It provides a validated synthetic protocol and a logic-based Structure-Activity Relationship (SAR) analysis to support researchers in lead optimization.

Structural Anatomy & Electronic Properties

The Core Scaffold

The molecule comprises two distinct functional domains: the quinoline ring system (the lipophilic anchor) and the carbohydrazide moiety (the hydrophilic warhead/linker).

- Quinoline Ring: A planar, electron-deficient aromatic system. The nitrogen atom at position 1 (N1) acts as a weak hydrogen bond acceptor (pKa ~4.9).
- Carbohydrazide Tail (-CONHNH₂): Attached at position 3, this group is electronically versatile. It can function as a bidentate ligand for metal chelation or as a donor/acceptor motif for hydrogen bonding within enzyme active sites.

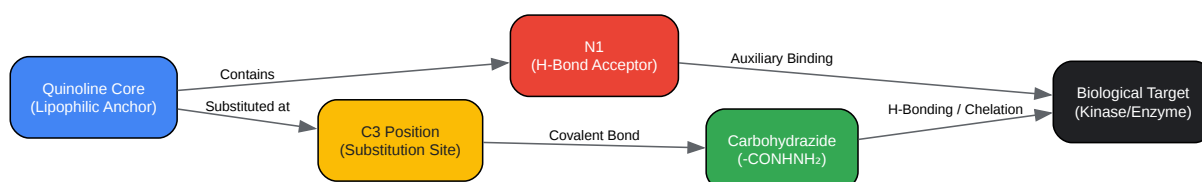
Tautomerism and Hydrogen Bonding

In crystalline form and solution, the carbohydrazide group exhibits amide-iminol tautomerism. This is critical for binding affinity:

- Amide Form (Keto): Predominant in neutral solution; favors H-bond donation via the terminal -NH₂.
- Iminol Form (Enol): Facilitates metal coordination (e.g., Cu²⁺, Zn²⁺) in metalloenzyme inhibition.

Visualization: Molecular Connectivity

The following diagram illustrates the standard numbering scheme and functional zones.



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity and functional binding zones of the **quinoline-3-carbohydrazide** scaffold.

Validated Synthetic Methodology

The synthesis of **quinoline-3-carbohydrazide** is most reliably achieved via the hydrazinolysis of esters. This method is preferred over direct amidation of carboxylic acids due to milder conditions and higher purity profiles.

The "Gold Standard" Protocol

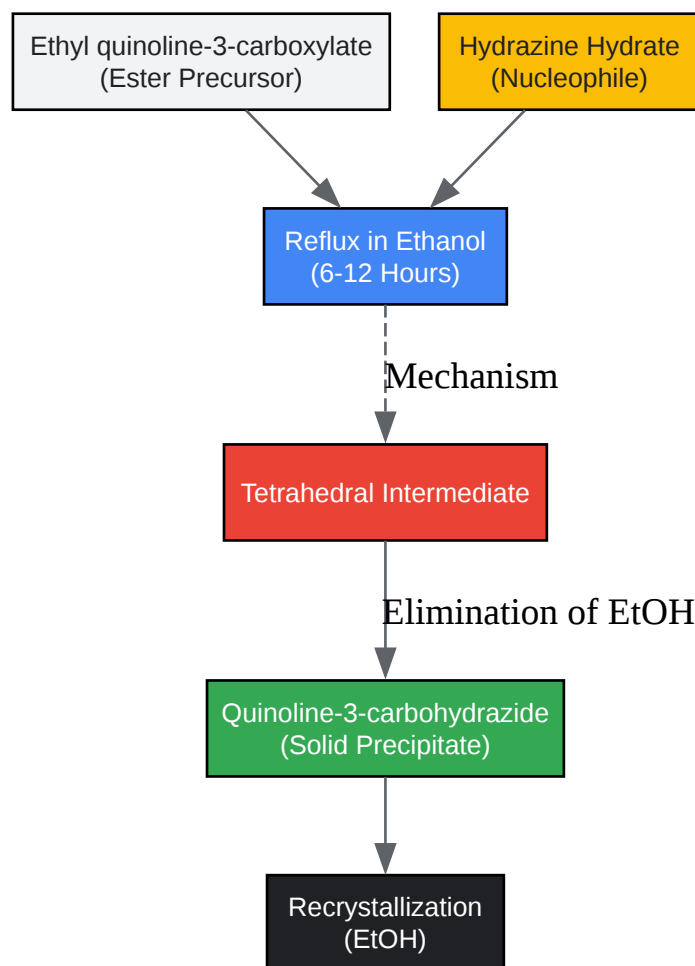
Reaction Type: Nucleophilic Acyl Substitution Precursor: Ethyl quinoline-3-carboxylate

Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Absolute Ethanol

Step-by-Step Workflow:

- Preparation: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.
- Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise at room temperature.
Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
- Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide product will precipitate as a solid.
- Purification: Filter the solid, wash with cold ethanol (to remove unreacted hydrazine), and recrystallize from ethanol.

Process Visualization



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway for the conversion of ethyl ester to carbohydrazide via nucleophilic substitution.

Structure-Activity Relationship (SAR) Logic

For researchers optimizing this scaffold, the SAR is distinct. Modifications should be driven by the specific biological target (e.g., EGFR vs. Antimicrobial).

The "Warhead" (Hydrazide Tail)

The terminal amino group (-NH₂) is the primary site for derivatization.

- Schiff Bases: Condensation with aldehydes yields hydrazones (-CONHN=CH-Ar). This restricts flexibility and extends the conjugated system, often increasing lipophilicity and

membrane permeability.

- Cyclization: Reacting the hydrazide with CS₂ or isothiocyanates yields 1,3,4-oxadiazoles or thiadiazoles. This locks the conformation, improving metabolic stability but altering H-bond donor capability.

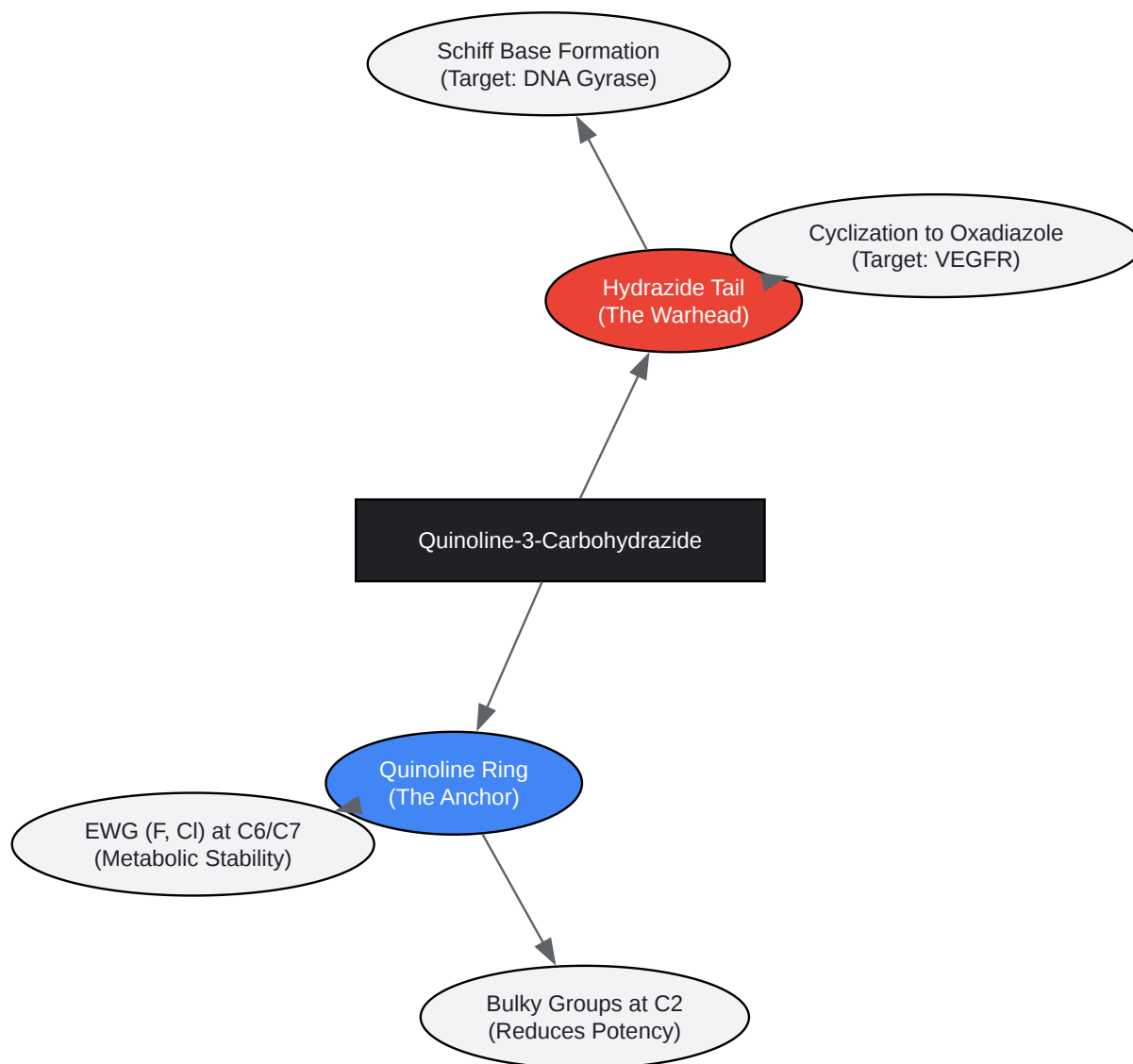
The "Anchor" (Quinoline Ring)

- Position 2: Substitution here (e.g., -CH₃, -OH) often introduces steric clash that reduces potency in kinase pockets.
- Positions 6, 7, 8: Ideal for modulating electronic properties.
 - Electron Withdrawing Groups (F, Cl, CF₃): Increase metabolic stability and can enhance binding to hydrophobic pockets.
 - Electron Donating Groups (OMe): Increase electron density on the ring, potentially strengthening pi-stacking interactions.

SAR Decision Matrix

Modification Zone	Chemical Change	Biological Consequence	Application
Hydrazide (N-Term)	Schiff Base Formation	Increased Lipophilicity, Rigidification	Antimicrobial / Anticancer
Hydrazide (N-Term)	Metal Complexation (Cu, Zn)	Redox Activity, DNA Cleavage	Antitumor (ROS generation)
Ring C6/C7	Halogenation (Cl, F)	Increased Metabolic Stability	EGFR Inhibitors
Ring C4	Hydroxyl (-OH)	Tautomerism to Quinolone	Antiviral / Integrase Inhibitors

SAR Logic Diagram



[Click to download full resolution via product page](#)

Figure 3: Strategic modification zones for optimizing biological activity based on target requirements.

Pharmacological Applications[2][3][4][5][6] Anticancer (Kinase Inhibition)

Quinoline-3-carbohydrazides act as ATP-competitive inhibitors. The planar quinoline ring mimics the adenine moiety of ATP, fitting into the hinge region of kinases like EGFR and

VEGFR-2. The carbohydrazide tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues, forming crucial hydrogen bonds.

Antimicrobial (DNA Gyrase)

Derivatives, particularly hydrazones (Schiff bases), have shown potent activity against M. tuberculosis. The mechanism involves the chelation of metal ions required for the function of enzymes like DNA gyrase or direct inhibition of Enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway.

References

- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry. [\[Link\]](#)
- Metal Complexes of Schiff Bases Prepared from **Quinoline-3-Carbohydrazide**. MDPI Inorganics. [\[Link\]](#)^[1]
- **Quinoline-3-carbohydrazide** | C₁₀H₉N₃O. PubChem Compound Summary. [\[Link\]](#)
- Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity. RSC Advances. [\[Link\]](#)
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science / PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- To cite this document: BenchChem. [\[Technical Guide: Quinoline-3-Carbohydrazide Molecular Architecture and Application\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at:

[\[https://www.benchchem.com/product/b3054276/docs#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application\]](https://www.benchchem.com/product/b3054276/docs#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)